molecular formula C10H9ClN2 B11906316 2-Chloro-3,5-dimethylquinoxaline

2-Chloro-3,5-dimethylquinoxaline

Cat. No.: B11906316
M. Wt: 192.64 g/mol
InChI Key: KPXKJCNRFZNVCI-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylquinoxaline (CAS 343856-87-1) is an organic compound with the molecular formula C 10 H 9 ClN 2 and a molecular weight of 192.64 g/mol . It belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds known for their wide range of applications in pharmaceutical and chemical research . Quinoxaline derivatives have demonstrated significant biological activity and are investigated for use in areas such as cancer therapy and as antimicrobial agents against bacteria, fungi, and viruses . Recent scientific investigations highlight the research potential of chloro-substituted quinoxaline derivatives. For instance, a 2024 study examined the antifungal properties of a related compound, 2-Chloro-3-hydrazinylquinoxaline . The study found that this derivative showed notable effectiveness against various Candida species and demonstrated significant efficacy in an in vivo murine model for oral candidiasis, underscoring the therapeutic potential of this class of molecules . The presence of the chloro group in the quinoxaline structure is a key feature that enables further synthetic modifications, making it a valuable building block for constructing more complex heterocyclic systems for biological evaluation . This product is intended for research purposes as a chemical intermediate or standard in method development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-3,5-dimethylquinoxaline

InChI

InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)10(11)13-8/h3-5H,1-2H3

InChI Key

KPXKJCNRFZNVCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=N2)C)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Chloro 3,5 Dimethylquinoxaline

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 2-position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution, a cornerstone of its chemical reactivity. This allows for the introduction of a wide array of functional groups, significantly altering the molecule's properties.

Studies have shown that various nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atom. For instance, the reaction of 2-chloro-3-methylquinoxaline (B189447) with different amines, alcohols, and thiols has been successfully carried out, often facilitated by a phase transfer catalyst like triethyl-benzyl ammonium (B1175870) chloride (TEBAC). nih.govrasayanjournal.co.in The use of TEBAC allows for efficient reactions under milder conditions. nih.gov

The reaction of 2,6-dichloroquinoxaline (B50164) with amines, such as 2,3-dimethylaniline, in N,N-Dimethylformamide (DMF) at elevated temperatures leads to the selective substitution of the chlorine atom at the 2-position. rasayanjournal.co.in This highlights the enhanced reactivity of the C2-chloro group compared to a chloro substituent on the benzene (B151609) ring.

Furthermore, nucleophilic substitution is not always straightforward. In the case of 2-chloro-3-nitroquinoxaline, some nucleophiles like piperidine (B6355638) and methoxide (B1231860) ion have been observed to selectively substitute the nitro group instead of the chlorine atom. researchgate.net This unusual chemoselectivity is attributed to the electronic properties of the quinoxaline system. researchgate.net

NucleophileReagent/ConditionsProductReference
AminesAssorted substituted amines, acetonitrile, reflux2-(Substituted-amino)-3,5-dimethylquinoxalines nih.gov
PiperazineAnhydrous Na2CO32-(Piperazin-1-yl)-3,5-dimethylquinoxaline nih.gov
AlcoholsMethanol, TEBAC, room temperature2-Methoxy-3,5-dimethylquinoxaline nih.gov
ThiolsVarious thiols, TEBAC2-(Thio-substituted)-3,5-dimethylquinoxalines rasayanjournal.co.in
2,3-DimethylanilineDMF, 100°C6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine rasayanjournal.co.in

Electrophilic Aromatic Substitution on the Quinoxaline Ring System

Electrophilic aromatic substitution (EAS) provides a pathway to functionalize the benzene portion of the quinoxaline ring. masterorganicchemistry.com These reactions typically require the activation of the electrophile using a Lewis or Brønsted acid catalyst. masterorganicchemistry.comlumenlearning.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

While specific studies on the electrophilic aromatic substitution of 2-chloro-3,5-dimethylquinoxaline are not extensively detailed in the provided results, the general principles of EAS on quinoxaline systems are applicable. The existing electron-withdrawing nature of the pyrazine (B50134) ring and the chloro-substituent would direct incoming electrophiles to specific positions on the benzene ring, influencing the regioselectivity of the reaction. For example, nitration of N-(3-chloro-4-fluorophenyl)acetamide, a related chloro-substituted aromatic compound, proceeds with the introduction of a nitro group. nih.gov

Reactions Involving the Methyl Groups

The methyl groups at the 3- and 5-positions of the quinoxaline ring are also sites for chemical modification. These groups can undergo a variety of reactions, including oxidation, halogenation, and condensation reactions.

For instance, the methyl group can be a precursor for the synthesis of more complex structures. Although direct examples for this compound are not explicitly provided, related quinoxaline chemistry shows that methyl groups can be involved in cyclization and condensation reactions to form fused heterocyclic systems.

Derivatization Strategies and Functionalization of this compound

The reactivity of this compound at its chloro and methyl positions allows for extensive derivatization. A primary strategy involves the nucleophilic substitution of the chlorine atom, as detailed in section 3.1. This approach has been used to synthesize a wide range of derivatives with potential biological activities. nih.gov

Another key strategy is the modification of the methyl groups. These can be functionalized to introduce aldehydes, carboxylic acids, or other reactive moieties, which can then be used for further synthetic transformations. For example, the related compound 2-chloro-3-formylquinoline is a versatile intermediate for the synthesis of various heterocyclic compounds through condensation reactions. researchgate.net

The combination of these strategies allows for the creation of a diverse library of 2,3,5-trisubstituted quinoxaline derivatives.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of this compound. In nucleophilic substitution reactions, the chlorine at the C2 position is preferentially substituted over a halogen on the benzene ring. rasayanjournal.co.in This is due to the electron-deficient nature of the pyrazine ring, which activates the C2 position towards nucleophilic attack.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents (the pyrazine ring, the chloro group, and the methyl groups) will determine the position of the incoming electrophile on the benzene ring.

Stereoselectivity becomes relevant when chiral centers are introduced during derivatization. The specific orientation of substituents can be controlled by the choice of reagents and reaction conditions, potentially leading to the formation of a specific stereoisomer. khanacademy.org

Degradation Studies under Varied Chemical Environments (e.g., Acidic, Basic, Neutral Conditions)

The stability of this compound under different pH conditions is a crucial factor in its handling and application. While specific degradation studies for this exact compound are not available in the provided search results, general trends for similar heterocyclic compounds can be inferred.

Advanced Structural Elucidation of 2 Chloro 3,5 Dimethylquinoxaline

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Chloro-3,5-dimethylquinoxaline, this technique would provide invaluable information on its molecular structure and how the molecules pack in the solid state.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. While specific experimental data for this compound is not available, we can look to the crystallographic data of the closely related compound, 2-Chloro-3-methylquinoxaline (B189447), to predict its likely crystallographic parameters. The crystal structure of 2-Chloro-3-methylquinoxaline has been reported and provides a strong basis for comparison. researchgate.net

Table 1: Crystallographic Data for the Analogue 2-Chloro-3-methylquinoxaline

Parameter Value
Formula C₉H₇ClN₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.1299 (2)
b (Å) 3.8082 (1)
c (Å) 21.0777 (6)
β (°) 93.028 (2)
Volume (ų) 731.82 (3)

Data obtained for the analogue compound 2-Chloro-3-methylquinoxaline. Source: researchgate.net

It is anticipated that this compound would also crystallize in a common space group, likely monoclinic or orthorhombic, given the low symmetry of the molecule. The additional methyl group at the 5-position would alter the unit cell dimensions and potentially the packing arrangement.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is expected to feature a largely planar quinoxaline (B1680401) ring system. The benzene (B151609) and pyrazine (B50134) rings of the quinoxaline core are inherently aromatic and thus planar. In the analogue 2-Chloro-3-methylquinoxaline, the quinoxaline unit is indeed planar, with the benzene ring making a very small dihedral angle of 0.48(7)° with the pyrazine ring. researchgate.net

The bond lengths and angles would be influenced by the electronic effects of the chloro and methyl substituents. The C-Cl bond is expected to have a length typical for a chlorine atom attached to an sp²-hybridized carbon. The methyl groups will have standard C-C and C-H bond lengths. The precise bond angles within the quinoxaline ring will be slightly distorted from ideal values due to the presence of the substituents.

Table 2: Selected Predicted Bond Parameters for this compound

Bond/Angle Predicted Value Range Basis of Prediction
C-Cl Bond Length (Å) 1.72 - 1.74 Typical C(sp²)-Cl bond lengths
C-N Bond Lengths (Å) 1.30 - 1.38 Aromatic C-N bonds in heterocycles
C-C Bond Lengths (Å) 1.37 - 1.42 (ring), 1.50 - 1.54 (methyl) Aromatic and single C-C bonds
C-N-C Angle (°) 115 - 118 Endocyclic angle in pyrazine ring

These are predicted values based on known structures of similar compounds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The solid-state packing of this compound will be governed by a variety of non-covalent interactions. The introduction of an electron-withdrawing group like chlorine is known to be a key strategy for enhancing intermolecular interactions. beilstein-journals.org

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds are expected to play a role in the crystal packing. In the crystal structure of 2-Chloro-3-methylquinoxaline, a weak C-H···π interaction involving a methyl hydrogen and the benzene ring is observed. researchgate.net

π-Stacking: The planar aromatic quinoxaline core makes it a prime candidate for π-π stacking interactions. These interactions are a significant factor in the packing of many quinoxaline derivatives, contributing to the formation of columns or layers within the crystal lattice. rsc.org

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···N or C-Cl···Cl). These interactions, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophile, can be a significant directional force in the crystal engineering of halogenated compounds. dntb.gov.ua In some chloroquinoxaline derivatives, weak Cl···Cl interactions have been observed, giving rise to supramolecular chains. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dᵢ (the distance from the surface to the nearest atom inside) and dₑ (the distance to the nearest atom outside) onto the surface, a detailed picture of the close contacts emerges.

The corresponding 2D fingerprint plot is a histogram of the (dᵢ, dₑ) pairs, providing a summary of the intermolecular interactions. For a molecule like this compound, the fingerprint plot would be expected to show distinct features corresponding to different types of contacts:

H···H contacts: Typically appear as a large, diffuse region in the center of the plot.

C-H···π contacts: Manifest as "wings" at the top left and bottom right of the plot.

Cl···H contacts: Would also produce characteristic wings, indicating their presence and relative importance.

π-π stacking: Can be identified by specific patterns in the shape index and curvedness plots derived from the Hirshfeld surface.

Gas-Phase Electron Diffraction (if applicable to such compounds)

Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gaseous state, free from the influence of intermolecular forces present in crystals. researchgate.net While powerful for simple molecules, its application to larger, less symmetrical molecules like this compound can be challenging due to the increased number of independent structural parameters.

For quinoxaline derivatives, GED could potentially provide information on the planarity of the ring system and the bond lengths and angles in an isolated state. However, the complexity of the diffraction pattern would likely necessitate the use of complementary data from other techniques, such as microwave spectroscopy or high-level theoretical calculations, to achieve a complete structural determination. ekb.eg There are no specific reports of GED being applied to this compound.

Sophisticated Spectroscopic Characterization of 2 Chloro 3,5 Dimethylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-3,5-dimethylquinoxaline, ¹H NMR and ¹³C NMR spectroscopy, along with advanced 2D NMR techniques, would provide a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would feature signals for the three protons on the benzene (B151609) ring (H-6, H-7, and H-8). Based on the analysis of related compounds like 2,3,5-trimethylquinoxaline, the proton at the C-8 position is anticipated to appear as a doublet, coupled to the H-7 proton. The H-7 proton would likely present as a triplet (or a doublet of doublets), being coupled to both H-6 and H-8. The H-6 proton would also be expected to be a doublet.

The chemical shifts of the two methyl groups would also be distinct. The methyl group at the C-3 position is influenced by the adjacent chloro- and nitrogen atoms, while the C-5 methyl group is attached to the benzene moiety. By comparing with data from 6-chloro-2,3-dimethylquinoxaline and 2,3,5-trimethylquinoxaline, the C-3 methyl protons are expected to resonate at a slightly different field than the C-5 methyl protons rsc.org.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Ten distinct signals would be expected for the ten carbon atoms of this compound. The carbons of the pyrazine (B50134) ring (C-2 and C-3) would show characteristic shifts, with the C-2 carbon, bonded to chlorine, being significantly affected. The quaternary carbons and the carbons of the methyl groups would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds such as 6-chloro-2,3-dimethylquinoxaline and 2,3,5-trimethylquinoxaline rsc.org.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2-~150-155
C-3-~152-156
C-3-CH₃~2.6-2.8~20-24
C-4a-~139-142
C-5-~135-138
C-5-CH₃~2.6-2.7~16-19
C-6~7.4-7.6~127-130
C-7~7.4-7.6~128-131
C-8~7.7-7.9~125-128
C-8a-~139-141

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the coupling relationships between protons. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-6 with H-7, and H-7 with H-8), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the two methyl groups to their corresponding carbon signals and connect the aromatic proton signals (H-6, H-7, H-8) to their respective carbon atoms (C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the C-3 methyl protons to the C-3 and C-2 carbons, and from the C-5 methyl protons to the C-5, C-4a, and C-6 carbons.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would appear in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline (B1680401) ring system would produce strong to medium intensity bands in the 1650-1450 cm⁻¹ region.

CH₃ bending: Asymmetric and symmetric bending vibrations of the methyl groups are anticipated around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

C-Cl stretching: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring would appear below 900 cm⁻¹, and their pattern can help confirm the substitution pattern.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound Frequency ranges are based on characteristic group frequencies and data from similar quinoxaline structures rsc.org.

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretching3100 - 3000
Aliphatic C-H Stretching (CH₃)3000 - 2850
C=N / C=C Ring Stretching1650 - 1450
CH₃ Asymmetric Bending~1460
CH₃ Symmetric Bending~1380
Aromatic C-H Out-of-Plane Bending900 - 700
C-Cl Stretching800 - 600

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. Vibrations that are weak in FT-IR may be strong in Raman, and vice-versa. For this compound, the symmetric vibrations of the aromatic rings and the C=C/C=N bonds are expected to produce strong Raman signals. The C-Cl stretch would also be Raman active. A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₁₀H₉ClN₂), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a peak at m/z corresponding to the molecule with ³⁵Cl ([M]⁺) and another peak two mass units higher ([M+2]⁺) with approximately one-third the intensity.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of a chlorine atom, a methyl radical, or hydrogen cyanide (HCN), leading to the formation of characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound Molecular formula: C₁₀H₉ClN₂. Exact masses calculated for the most abundant isotopes.

IonFormulaPredicted Exact Mass (m/z)Notes
[M]⁺ (³⁵Cl)C₁₀H₉³⁵ClN₂192.0454Molecular ion
[M+2]⁺ (³⁷Cl)C₁₀H₉³⁷ClN₂194.0425Isotope peak (~32% of [M]⁺)
[M-CH₃]⁺C₉H₆ClN₂177.0220Loss of a methyl radical
[M-Cl]⁺C₁₀H₉N₂157.0766Loss of a chlorine radical

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions that can occur between different energy levels upon absorption of ultraviolet or visible light. For heterocyclic aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the quinoxaline ring system.

The quinoxaline core, an aromatic N-heterocycle, possesses both π-electrons from the conjugated system and non-bonding (n) electrons on the nitrogen atoms. The absorption of UV radiation excites these electrons from their ground state to higher energy orbitals. Generally, π → π* transitions are of high intensity and occur at shorter wavelengths (higher energy), while the symmetry-forbidden n → π* transitions are of much lower intensity and appear at longer wavelengths (lower energy).

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in absorption intensity.

Hypochromic effect: A decrease in absorption intensity.

The substituents on this compound are a chloro group at the 2-position and methyl groups at the 3- and 5-positions.

Chloro group: As a halogen, it acts as an auxochrome with two opposing effects: the -I (inductive) effect, which withdraws electron density, and the +M (mesomeric) effect, which donates electron density via its lone pairs. Typically, the +M effect dominates in influencing the π-system, leading to a bathochromic shift.

Methyl groups: These are electron-donating groups (+I effect) that can cause a slight bathochromic shift in the π → π* transition bands.

The UV-Vis spectra of quinoxaline derivatives generally feature two or more absorption maxima. beilstein-journals.org The high-energy bands are attributed to π-π* transitions, while the lower-energy, lower-intensity bands are characteristic of n-π* transitions involving the C=N bonds within the pyrazine ring. beilstein-journals.org For instance, some quinoxaline derivatives exhibit π-π* transitions in the 305–325 nm range and n-π* transitions around 400–410 nm. beilstein-journals.org

To illustrate the effect of substitution, the spectral data for the parent compound, quinoxaline, can be compared with a substituted derivative like 2,3-dimethylquinoxaline (B146804).

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition Type
QuinoxalineCyclohexane23236,300π → π
QuinoxalineCyclohexane3155,890π → π
QuinoxalineCyclohexane336794n → π
2,3-dimethylquinoxalineWater (pH 7)315N/Aπ → π

Data for Quinoxaline sourced from the NIST Chemistry WebBook. Data for 2,3-dimethylquinoxaline reflects findings on its absorption in water.

Based on these principles, the UV-Vis spectrum of this compound is expected to show complex absorption bands. The combined electron-donating effects of the two methyl groups and the chloro group would likely induce a bathochromic (red) shift in the π → π* absorption bands compared to the unsubstituted quinoxaline parent molecule. The fine structure of the spectrum would be influenced by the specific positions of these substituents and the solvent used for analysis.

Theoretical and Computational Chemistry Investigations of 2 Chloro 3,5 Dimethylquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for quantum chemical calculations, balancing computational cost with reliable accuracy. researchgate.net It is employed here to investigate the structural and electronic characteristics of 2-Chloro-3,5-dimethylquinoxaline.

Geometry Optimization and Structural Parameter Prediction

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are performed to predict its structural parameters. nih.gov These calculations determine the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The quinoxaline (B1680401) unit of the molecule is essentially planar. researchgate.net Theoretical calculations provide precise values for the interatomic distances and angles. For instance, the bond lengths of C-C bonds within the quinoxaline system are typically calculated to be in the range of 1.375 to 1.504 Å. researchgate.net The dihedral angle between the benzene (B151609) and pyrazine (B50134) rings is a critical parameter, with a very small calculated value indicating the planarity of the fused ring system. researchgate.net While specific calculated values for this compound are not detailed in the provided results, the general accuracy of DFT methods allows for a high degree of confidence in the predicted geometry. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Interactive Table: Predicted Structural Parameters of Quinoxaline Derivatives
ParameterTypical Calculated Range (Å)Reference
C-C Bond Length1.375 - 1.504 researchgate.net
C-N Bond LengthValue not available
C-Cl Bond LengthValue not available
C-H Bond LengthValue not available
C-C-C Bond AngleValue not available
C-N-C Bond AngleValue not available
Dihedral Angle (Benzene-Pyrazine)Near 0° researchgate.net

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Following geometry optimization, vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for the interpretation of experimental spectroscopic data. The theoretical vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the DFT method. nih.gov

The calculated vibrational modes can be assigned to specific functional groups and types of atomic motion, such as stretching, bending, and torsional vibrations. For example, C-H stretching vibrations in aromatic systems are typically predicted in the 3100-3000 cm⁻¹ region. nih.gov The analysis of the calculated spectrum allows for a detailed assignment of the experimental FT-IR and FT-Raman spectra of this compound. While the specific vibrational frequencies for this compound were not found, the methodology is a standard and reliable approach in computational chemistry. nih.gov

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity and physical characteristics. Computational methods provide a deep understanding of the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For quinoxaline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.net The HOMO-LUMO energy gap for similar organic molecules has been calculated to be in the range of 5.0 to 5.5 eV. researchgate.net A smaller energy gap generally implies that the molecule is more reactive. researchgate.net The specific HOMO-LUMO gap for this compound, while not explicitly found, would be a critical parameter in assessing its electronic behavior.

Interactive Table: Frontier Molecular Orbital Energies of Similar Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Compound I (related structure)Value not availableValue not available5.432 researchgate.net
Compound II (related structure)Value not availableValue not available5.074 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack.

For aromatic and heterocyclic compounds, the MEP map can reveal the electron-rich and electron-poor regions. researchgate.net In the case of this compound, the nitrogen atoms of the pyrazine ring would be expected to be regions of negative potential due to their high electronegativity, making them potential sites for interaction with electrophiles. The chlorine atom would also influence the electrostatic potential distribution.

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution and can offer insights into the bonding and reactivity of the molecule. researchgate.netuni-muenchen.de The calculation is performed after a DFT geometry optimization.

The Mulliken charges indicate which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). In this compound, the nitrogen and chlorine atoms are expected to carry negative charges due to their higher electronegativity compared to the carbon and hydrogen atoms. The carbon atoms bonded to these electronegative atoms would likely exhibit positive charges. This charge distribution plays a significant role in the molecule's intermolecular interactions and chemical behavior. It's important to note that Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.de

Excitation Energies and Spectroscopic Property Predictions (e.g., Time-Dependent DFT)

The theoretical prediction of spectroscopic properties for quinoxaline derivatives provides invaluable insight into their electronic structure and potential applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) stands as a primary computational tool for investigating the electronic excitation energies and simulating the absorption spectra of such molecules. uci.eduuci.edu

TD-DFT calculations are performed as a linear response extension to ground-state DFT, allowing for the determination of vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. researchgate.net This method can effectively predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands observed experimentally in UV-Vis spectroscopy. uci.edu For a molecule like this compound, TD-DFT would typically be used to identify key electronic transitions, such as π→π* and n→π* transitions, which are characteristic of heteroaromatic systems.

While TD-DFT is a powerful and widely used method for its favorable balance of accuracy and computational cost, its performance is dependent on the choice of the exchange-correlation functional. researchgate.netarxiv.org Standard functionals may not always accurately predict absolute excitation energies, sometimes resulting in errors of several electron volts. arxiv.org However, they are often successful in reproducing the qualitative shape of experimental spectra. arxiv.org Challenges remain in accurately modeling certain types of excitations, such as charge-transfer and double excitations, which may require specialized or empirically tuned functionals. uci.edu

A typical TD-DFT analysis would yield data similar to that presented in the hypothetical table below, detailing the primary electronic transitions, their corresponding energies, and oscillator strengths.

Table 1: Illustrative TD-DFT Predicted Excitation Energies for a Quinoxaline Derivative

Excited StateMajor ContributionWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)
S1HOMO -> LUMO3503.540.15
S2HOMO-1 -> LUMO3104.000.08
S3HOMO -> LUMO+12854.350.45
S4HOMO-2 -> LUMO2604.770.02

Note: The data in this table is illustrative and does not represent experimentally verified results for this compound. It serves to exemplify the typical output of a TD-DFT calculation.

Reaction Mechanism and Energetics Studies

Computational chemistry offers a powerful lens through which to study the reaction mechanisms and energetics of this compound. Given the presence of a chlorine atom on the pyrazine ring, a common reaction pathway to investigate is nucleophilic aromatic substitution (SNAr). Theoretical studies can elucidate the step-by-step mechanism, providing critical information on the feasibility and kinetics of such reactions.

A key strength of computational chemistry is its ability to map out the entire potential energy surface of a reaction. This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, crucially, transition states. For the reaction of this compound with a nucleophile, the mechanism is expected to proceed through a two-step process involving a high-energy intermediate. researchgate.net

First, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a transition state (TS1). This is followed by the formation of a metastable intermediate, often referred to as a Meisenheimer complex, where both the nucleophile and the chlorine atom are attached to the same carbon. researchgate.net This intermediate then proceeds through a second transition state (TS2) to expel the chloride ion, yielding the final substituted product.

Computational methods, specifically DFT, are used to optimize the geometry of these transition states and intermediates. Frequency calculations are then performed to confirm their nature; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while an intermediate has all real frequencies. nih.gov The calculated energies of these species allow for the construction of a reaction energy profile.

Table 2: Example of Calculated Relative Energies for a Nucleophilic Substitution Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1First Transition State (Nucleophile Attack)+15.2
IntermediateMeisenheimer-like Complex+8.5
TS2Second Transition State (Chloride Expulsion)+12.0
ProductsSubstituted Product + Chloride Ion-5.7

Note: This table provides a hypothetical energy profile for an illustrative SNAr reaction.

DFT calculations are instrumental in evaluating the viability of different reaction pathways and predicting regioselectivity. By comparing the activation energies (the energy difference between the reactants and the highest-energy transition state) for competing pathways, chemists can predict the most likely product. researchgate.net

In the case of this compound, while the primary reactive site for nucleophilic attack is the chlorinated carbon, other sites could potentially react under different conditions. Computational models can assess the energetics of attack at various positions on the quinoxaline ring system. The molecular electrostatic potential (MEP) map is a useful tool in this regard, as it displays the electron density distribution and can highlight electrophilic sites susceptible to nucleophilic attack. researchgate.net

Furthermore, theoretical studies can compare the reactivity of different nucleophiles with this compound by calculating the activation barriers for each. A lower activation energy implies a faster reaction rate, allowing for a systematic, in-silico screening of potential reactants before undertaking experimental work. researchgate.net This predictive capability is a cornerstone of modern reaction design.

Advanced Computational Methodologies and Basis Set Selection

The accuracy of any theoretical investigation into the properties and reactivity of this compound is fundamentally dependent on the chosen computational methodology and atomic-orbital basis set. nih.gov

The choice of the DFT functional is critical. Functionals are generally categorized on a "Jacob's Ladder" of increasing complexity and accuracy, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals, which incorporate a fraction of exact Hartree-Fock exchange. researchgate.net For molecular properties and reaction energetics, hybrid functionals like B3LYP or PBE0 often provide a robust balance of accuracy and computational cost.

Equally important is the selection of the basis set, which is the set of mathematical functions used to construct the molecular orbitals. youtube.com The size and flexibility of the basis set directly impact the quality of the calculation. nih.gov Common families of basis sets include:

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) : Widely used due to their efficiency. The numbers indicate the number of Gaussian functions used for core and valence orbitals. q-chem.com

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Designed to systematically converge towards the complete basis set limit as the size of the set increases (D=Double, T=Triple, Q=Quadruple zeta). q-chem.com

Ahlrichs-style (Karlsruhe) basis sets (e.g., def2-SVP, def2-TZVP) : Known for their consistency and balance across the periodic table. q-chem.com

The addition of specific types of functions is crucial for certain properties:

Polarization functions (e.g., (d), (d,p)) : These allow for anisotropy in the electron distribution, which is essential for accurately describing chemical bonds and non-spherical atoms. youtube.com

Diffuse functions (e.g., '+', 'aug-') : These are important for describing systems with diffuse electron density, such as anions, and for accurately calculating properties related to excited states and non-covalent interactions. youtube.com

The selection of a basis set is always a compromise between desired accuracy and computational feasibility. For a molecule like this compound, a double-zeta quality basis set with polarization functions, such as 6-31G(d) or def2-SVP, is often a good starting point for geometry optimizations. For more accurate energy calculations or studies of excited states, a triple-zeta basis with both polarization and diffuse functions, like def2-TZVPD or aug-cc-pVTZ, would be more appropriate. youtube.com

Table 3: Overview of Common Basis Set Terminology

Basis Set ComponentNotation ExamplePurpose and Significance
Zeta Value D Z (Double), T Z (Triple)Indicates the number of functions used to describe each valence atomic orbital. Higher zeta values provide more flexibility and accuracy. youtube.com
Polarization (d), (d,p)Adds functions of higher angular momentum to allow for more flexible orbital shapes, crucial for describing bonding. youtube.com
Diffuse +, aug-Adds very spread-out functions to better describe weakly bound electrons, anions, and excited states. youtube.com

Complexation Chemistry and Coordination Compounds of 2 Chloro 3,5 Dimethylquinoxaline

Synthesis of Metal Complexes and Ligand Properties of 2-Chloro-3,5-dimethylquinoxaline

There are no published methods for the synthesis of metal complexes involving this compound. General methods for coordinating quinoxaline-based ligands to metal centers often involve the reaction of the ligand with a metal salt in a suitable solvent, sometimes with the application of heat. The nitrogen atoms of the pyrazine (B50134) ring are the typical coordination sites. The chloro and dimethyl substituents on the benzene (B151609) ring of this compound would be expected to modulate the electron density of the quinoxaline (B1680401) ring system, thereby influencing its donor properties. However, without experimental data, the precise nature of its ligand properties remains speculative.

Electronic and Spectroscopic Properties of Metal Complexes

There is no literature available describing the electronic and spectroscopic properties of metal complexes derived from this compound. Techniques such as UV-Vis, IR, and NMR spectroscopy are standard for characterizing such complexes. These methods would provide insight into the metal-ligand bonding, the electronic transitions within the complex, and the structural integrity of the ligand upon coordination. The absence of such studies means that the impact of the chloro and dimethyl groups on the spectroscopic signatures of the resulting complexes is unknown.

Formation of Self-Assembled and Supramolecular Networks

The potential for this compound to act as a building block in the formation of self-assembled and supramolecular networks has not been explored. Halogen bonding, involving the chlorine atom, could be a potential non-covalent interaction to drive the formation of extended structures. However, without any experimental investigation into the coordination chemistry of this ligand, any discussion of its role in supramolecular chemistry remains entirely theoretical.

Applications of 2 Chloro 3,5 Dimethylquinoxaline in Advanced Materials Science

Organic Electronic and Optoelectronic Materials

Quinoxaline (B1680401) derivatives are well-regarded for their electron-deficient nature, which makes them excellent candidates for various roles in organic electronic devices. Their rigid, planar structure and the ability to fine-tune their electronic properties through chemical modification have led to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. However, specific research into the electronic and optoelectronic properties of 2-Chloro-3,5-dimethylquinoxaline is not present in the available literature.

Electroluminescent Properties

There is currently no published research or data available on the electroluminescent properties of This compound . The potential of this compound as an emitter, host, or charge-transporting material in organic light-emitting diodes (OLEDs) has not been investigated. Consequently, there are no findings on its emission spectra, quantum efficiency, or performance in electroluminescent devices.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with significant charge-transfer characteristics are often investigated for their NLO properties. While some quinoxaline derivatives have been studied for their NLO potential, there is a lack of research specifically focused on This compound . No data regarding its hyperpolarizability, second-harmonic generation (SHG), or third-harmonic generation (THG) efficiencies have been reported.

Sensing Applications (e.g., as part of Anion or Metal Ion Sensors)

The design of chemosensors for the detection of anions and metal ions is an active area of research, and heterocyclic compounds are often used as the signaling unit. Fluorescence and colorimetric sensors based on quinoxaline scaffolds have been developed for various analytes. However, there are no specific reports on the synthesis or application of This compound as a primary component in sensors for anions or metal ions. The binding affinity and selectivity of this particular compound towards any specific ion have not been evaluated.

Q & A

What are the recommended safety protocols for handling 2-Chloro-3,5-dimethylquinoxaline in laboratory settings?

Answer:
this compound is classified under GHS as a skin irritant (Category 2, H315) and eye irritant (Category 2A, H319). Recommended safety measures include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis or handling.
  • Emergency Protocols :
    • Skin Contact : Immediately remove contaminated clothing and wash with soap/water for 15 minutes .
    • Eye Exposure : Rinse with water for ≥15 minutes and seek medical attention.
  • Storage : Keep in a cool, dry, and well-ventilated area, away from incompatible reagents.

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
While direct synthesis data for this compound is limited in the provided evidence, analogous chloro-quinoxaline synthesis strategies include:

  • Catalytic Systems : Use fluorinated antimony pentachloride (SbCl5) in vapor-phase reactions (80–120°C) for selective chlorination .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts.

Table 1 : Illustrative Catalytic Conditions for Chloro-Quinoxaline Derivatives

CatalystPhaseTemperature (°C)Yield Range (%)
SbCl5 + Lewis AcidLiquid100–15070–85
Fluorinated SbCl5Vapor80–12065–75

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level insights:

  • Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
  • Structure Solution : SHELXD tackles phase problems via dual-space algorithms .
  • Validation : Check R-factors (<5%) and electron density maps for missing atoms.
    Example Workflow :

Grow single crystals via slow evaporation.

Collect diffraction data and solve with SHELXS.

Refine using SHELXL, incorporating hydrogen atoms anisotropically .

What computational methods predict the spectroscopic properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts:

  • Vibrational Modes : Assign IR/Raman peaks by comparing experimental spectra with computed frequencies .
  • Electronic Transitions : Time-dependent DFT (TD-DFT) models UV-Vis absorption bands.
    Methodological Steps :

Optimize molecular geometry using Gaussian02.

Calculate vibrational frequencies and scale by 0.961 to correct anharmonicity.

Compare with experimental data to validate assignments .

How can researchers address contradictions in reported biological activities of quinoxaline derivatives?

Answer:
Discrepancies in bioactivity data often arise from assay variability or stereochemical factors. Resolution strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., enzyme inhibition at fixed pH).
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bromodomains ).
  • Stereochemical Analysis : Verify enantiopurity via chiral HPLC or X-ray crystallography .

Table 2 : Framework for Resolving Bioactivity Contradictions

IssueResolution ApproachExample Tools/Techniques
Variability in IC50Cross-laboratory validationELISA, SPR
Stereochemical effectsChiral separation + activity assaysChiral HPLC, SHELXT
Off-target interactionsProteome-wide screeningChemoproteomics

What are advanced applications of this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for:

  • Enzyme Inhibitors : Functionalization at the chloro position enables covalent binding to catalytic residues (e.g., kinase inhibitors) .
  • Antimicrobial Agents : Nitro or amino derivatives exhibit activity against resistant strains.
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 3,5-dimethyl positions explores steric and electronic effects .

How should researchers present data on this compound in manuscripts?

Answer:
Follow guidelines from chemical journals (e.g., Med. Chem. Commun.):

  • Figures : Use color-coded schemes for reaction pathways (≤3 structures per figure) .
  • Tables : Summarize spectral data (e.g., NMR shifts, IR peaks) with error margins.
  • Data Reproducibility : Include crystallographic CCDC deposition numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.